![molecular formula C19H24N4O2S B2969700 N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide CAS No. 2034295-25-3](/img/structure/B2969700.png)
N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of piperidine derivatives . A common method involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Scientific Research Applications
I have conducted a search for the scientific research applications of “N,N-dimethyl-4-{[(2-phenyl-1,3-thiazol-4-yl)formamido]methyl}piperidine-1-carboxamide”, also known as “N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide”. However, it appears that there is limited information available on the web regarding the unique applications of this specific compound.
The search results indicate various biological activities of thiazole and piperidine derivatives in general, such as antimicrobial, antitumor, cytotoxic, and antioxidant properties , as well as their importance in medicinal chemistry . However, these do not directly relate to the compound .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been reported to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
For instance, some thiazole derivatives have been reported to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities . The affected pathways and their downstream effects would depend on the specific targets and mode of action of the compound.
Result of Action
Given the diverse biological activities of thiazole derivatives, the effects could range from antimicrobial activity to anti-inflammatory and antitumor effects .
properties
IUPAC Name |
N-[[1-(dimethylcarbamoyl)piperidin-4-yl]methyl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-22(2)19(25)23-10-8-14(9-11-23)12-20-17(24)16-13-26-18(21-16)15-6-4-3-5-7-15/h3-7,13-14H,8-12H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBGRNGWFCYMMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)C2=CSC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide |
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